

Comparative transcriptomics of Angustmycin A treatment in bacteria and plants

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Compound of Interest

Compound Name: **Angustmycin A**

Cat. No.: **B11929288**

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Comparative Transcriptomics of Angustmycin A: A Tale of Two Kingdoms

A comprehensive analysis of the transcriptomic impact of **Angustmycin A** in bacteria and plants reveals distinct mechanisms of action, reflecting its dual role as a bacterial growth inhibitor and a plant growth promoter. While direct comparative transcriptomic studies are currently unavailable, this guide synthesizes existing research on the compound's biosynthesis, its effects on bacterial gene regulation, and its cytokinin-like activities in plants to provide a cohesive overview for researchers, scientists, and drug development professionals.

Angustmycin A, a nucleoside antibiotic produced by *Streptomyces* species, presents a fascinating case of divergent biological activity. In bacteria, it acts as a potent inhibitor of protein synthesis, while in plants, it mimics the effects of cytokinins, a class of hormones that promote cell division and growth. This guide delves into the transcriptomic underpinnings of these disparate effects, offering insights into the compound's mode of action in both domains.

Data Presentation: A Comparative Overview

Due to the absence of head-to-head comparative transcriptomic studies, this section provides a summary of related transcriptomic data. Table 1 outlines the known effects of **Angustmycin A** and related compounds on gene expression in bacteria and plants, drawing from studies on its biosynthesis and cytokinin activity.

Table 1: Summary of Transcriptomic Effects Related to **Angustmycin A**

Organism Kingdom	Key Findings from Related Transcriptomic Studies	Putative Affected Pathways by Angustmycin A
Bacteria	Transcriptomic analysis of the gvmR regulator in <i>Streptomyces</i> (a producer of the related guvermectin) showed extensive influence on genes outside the biosynthetic cluster. ^{[1][2]} This includes genes involved in purine biosynthesis and oxidative phosphorylation. ^{[1][2]}	- Purine Metabolism- Oxidative Phosphorylation- Protein Synthesis
Plants	Transcriptomic studies of cytokinin treatment in <i>Arabidopsis thaliana</i> reveal organ-specific gene expression changes. ^[3] A higher cytokinin status in roots activates genes normally expressed in shoots, particularly those encoding plastid proteins. ^[3] In potato, cytokinin-related genes are upregulated during microtuber sprouting.	- Cytokinin Signaling- Auxin Signaling- Cell Cycle Regulation- Brassinosteroid Synthesis- Flavonol Synthesis

Experimental Protocols

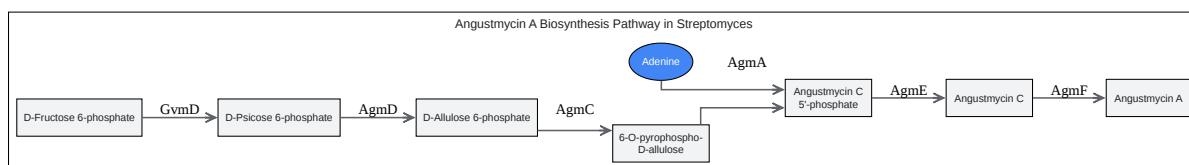
While specific protocols for **Angustmycin A** transcriptomics are not available, the following methodologies from a study on cytokinin action in *Arabidopsis thaliana* provide a representative experimental workflow.

Experimental Protocol: Transcriptome Profiling of Cytokinin Action in *Arabidopsis thaliana*

- **Plant Growth and Treatment:** *Arabidopsis thaliana* seedlings were grown hydroponically. For cytokinin treatment, a final concentration of 5 μ M 6-benzylaminopurine (BAP) was added to the hydroponic medium. Control plants received a mock treatment. Samples were harvested at various time points post-treatment.
- **RNA Extraction and Sequencing:** Total RNA was extracted from root and shoot tissues using a commercial kit. RNA quality and integrity were assessed using a bioanalyzer. mRNA was isolated using oligo(dT) magnetic beads, followed by library preparation for RNA sequencing (RNA-seq). Sequencing was performed on an Illumina platform.
- **Data Analysis:** Raw sequencing reads were quality-filtered and mapped to the *Arabidopsis thaliana* reference genome. Differential gene expression analysis was performed to identify genes that were significantly up- or downregulated in response to cytokinin treatment compared to the control. Gene Ontology (GO) and pathway enrichment analyses were conducted to identify the biological processes and pathways affected by cytokinin.

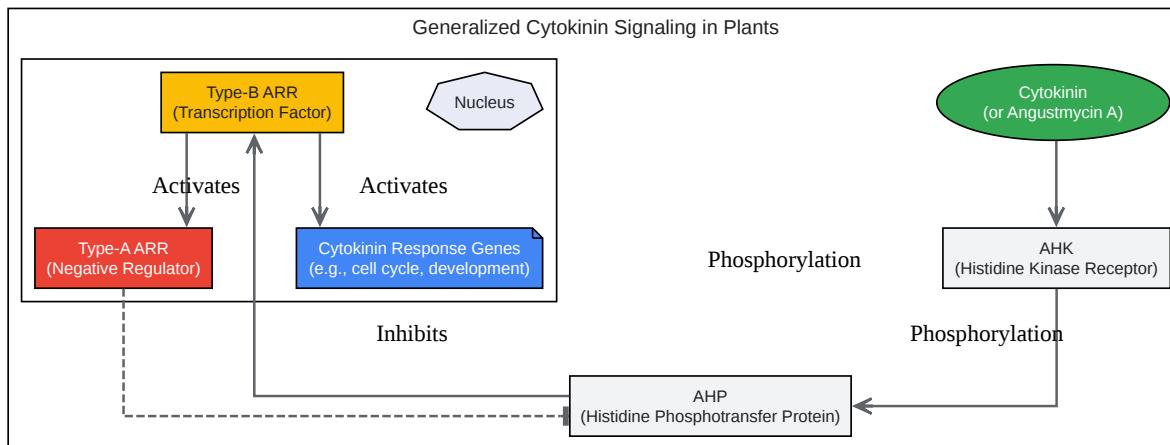
Mandatory Visualization

The following diagrams illustrate the biosynthetic pathway of **Angustmycin A** in bacteria and the generalized cytokinin signaling pathway in plants, which **Angustmycin A** is known to activate.



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Caption: Biosynthetic pathway of **Angustmycin A** in *Streptomyces*.



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